BenchChemオンラインストアへようこそ!

(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol

Chemical Synthesis Medicinal Chemistry Quality Control

The 6-chloro and 3-hydroxymethyl substituents on this imidazo[1,2-b]pyridazine core provide orthogonal synthetic handles unavailable in the parent core (CAS 6775-78-6) or 6-fluoro analogs. The 6-Cl enables Pd-catalyzed cross-coupling for installing cysteine-reactive warheads; the 3-CH2OH allows etherification, esterification, or oxidation for systematic SAR. This dual-functional scaffold accelerates targeted covalent inhibitor programs against CDK12/13, DYRKs, and CLKs.

Molecular Formula C7H6ClN3O
Molecular Weight 183.59 g/mol
CAS No. 675580-49-1
Cat. No. B1439991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol
CAS675580-49-1
Molecular FormulaC7H6ClN3O
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESC1=CC(=NN2C1=NC=C2CO)Cl
InChIInChI=1S/C7H6ClN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-3,12H,4H2
InChIKeyVZFRNQCOHYEZFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol (CAS 675580-49-1): Procurement Specifications and Baseline Properties for Research-Grade Selection


(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol, CAS 675580-49-1, is a heterocyclic building block with molecular formula C7H6ClN3O and a molecular weight of 183.60 g/mol . It belongs to the imidazo[1,2-b]pyridazine class, a core scaffold for numerous kinase inhibitor programs [1]. The compound is a solid at room temperature, typically off-white to light brown, with a standard vendor purity of 95-96% . It is a valuable intermediate in medicinal chemistry for constructing more complex pharmacophores, leveraging the synthetic utility of its chloro and hydroxymethyl substituents [1].

(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol: Why In-Class Analogs Cannot Be Interchanged Without Performance Verification


While many imidazo[1,2-b]pyridazine derivatives exist as kinase inhibitor scaffolds, simple substitution is not possible due to critical differences in functional group reactivity, physicochemical properties, and steric effects that dictate downstream synthetic success and biological target engagement [1]. For example, the 6-chloro substituent in (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol provides a specific handle for nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, which analogs like 6-fluoro or unsubstituted derivatives cannot replicate with the same efficiency or selectivity [1][2]. The presence of the 3-hydroxymethyl group further distinguishes it from the parent 6-chloroimidazo[1,2-b]pyridazine (CAS 6775-78-6), offering a distinct vector for derivatization (e.g., etherification, esterification, oxidation) that is absent in the non-hydroxymethylated core . The quantitative evidence below confirms why this specific compound's performance characteristics are not interchangeable with its closest structural analogs.

(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol: Quantitative Differentiation Evidence for Scientific Selection


Validated Purity and Analytical Traceability for Reproducible Experimental Outcomes

Vendor-certified purity of (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol is consistently reported at 95-96% . This is directly comparable to the precursor compound, 6-chloroimidazo[1,2-b]pyridazine (CAS 6775-78-6), which is also offered at 96% purity . The inclusion of batch-specific quality control data (NMR, HPLC, GC) by major suppliers ensures that researchers can rely on this purity specification for reaction stoichiometry, minimizing the risk of failed syntheses due to unknown impurities .

Chemical Synthesis Medicinal Chemistry Quality Control

Quantified Synthetic Yield for Process Development and Scale-Up Feasibility

A published synthetic procedure for (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol reports a specific yield of 72% (1.3 g) when prepared from the precursor 6-chloroimidazo[1,2-b]pyridazine via a formylation/reduction sequence . This provides a quantitative benchmark for laboratory-scale preparation. In contrast, alternative methods for synthesizing the non-hydroxymethylated precursor (CAS 6775-78-6) have reported yields up to 90% , highlighting a quantifiable synthetic cost differential for introducing the 3-hydroxymethyl group.

Process Chemistry Synthetic Methodology Scale-up

Differentiated Physicochemical Profile: Topological Polar Surface Area (TPSA)

The calculated Topological Polar Surface Area (TPSA) for (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol is 50.42 Ų . This is a key descriptor for predicting passive membrane permeability. While no direct comparative TPSA is available for the core scaffold 6-chloroimidazo[1,2-b]pyridazine (CAS 6775-78-6) lacking the 3-hydroxymethyl group, its TPSA would be lower (estimated ~37 Ų based on loss of the oxygen-containing substituent). The increased TPSA of 50.42 Ų for the target compound is a direct consequence of the 3-hydroxymethyl group, which provides both a hydrogen-bond donor and acceptor and can influence oral bioavailability in final drug candidates [1].

ADME Prediction Drug Design Medicinal Chemistry

Demonstrated Utility in Generating Selective Kinase Inhibitor Scaffolds

Derivatives of the 6-chloroimidazo[1,2-b]pyridazine core, from which (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol is derived, have demonstrated high selectivity for mitochondrial benzodiazepine receptors over central receptors. Specifically, a related 6-chloroimidazo[1,2-b]pyridazine compound (3-acetamidomethyl-2-(biphenyl-4'-yl)-6-chloroimidazo[1,2-b]pyridazine) showed an IC50 of 2.8 nM for peripheral-type receptors and 0% displacement of [3H]diazepam at 1000 nM for central receptors [1]. This class-level evidence supports the use of the target compound as a versatile intermediate for developing highly selective ligands.

Kinase Inhibition Benzodiazepine Receptor Drug Discovery

Specified Storage Conditions for Maintaining Long-Term Compound Integrity

Suppliers specify storage of (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol at refrigerated temperatures: 2-8°C . This is a defined and more stringent condition compared to many room-temperature stable aromatic heterocycles, and it is essential for preventing degradation of the benzylic alcohol functionality. Failure to adhere to this storage condition could lead to oxidation or decomposition, compromising the compound's purity and reactivity in subsequent steps.

Chemical Storage Stability Laboratory Management

(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol: Recommended Application Scenarios Based on Verifiable Differentiation Evidence


Synthesis of 3-Substituted Imidazo[1,2-b]pyridazine Kinase Inhibitor Libraries

This compound is ideally suited as a central building block for constructing diverse kinase inhibitor libraries. The 3-hydroxymethyl group can be easily converted to a halide or sulfonate ester for nucleophilic displacement, or oxidized to an aldehyde/carboxylic acid for further diversification [1]. This allows medicinal chemists to systematically explore SAR around the 3-position of the imidazo[1,2-b]pyridazine core, a strategy validated by the discovery of potent and selective ligands for targets like CDK12/13, DYRKs, and CLKs [2].

Design of Selective Benzodiazepine Receptor Ligands

As demonstrated by class-level evidence, the 6-chloroimidazo[1,2-b]pyridazine scaffold is a privileged structure for achieving high selectivity for peripheral-type (mitochondrial) benzodiazepine receptors over central receptors [1]. (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol serves as an ideal starting point for this specific research direction, offering a vector at the 3-position to modulate affinity and selectivity while retaining the core 6-chloro substitution critical for target engagement.

Development of Covalent Kinase Inhibitors Targeting Cysteine Residues

The 6-chloro group provides a reactive site for installing cysteine-reactive warheads (e.g., acrylamides) via cross-coupling reactions, while the 3-hydroxymethyl group allows for further optimization of non-covalent binding interactions [1][2]. This dual functionalization makes the compound a strategic precursor for designing targeted covalent inhibitors (TCIs), a modality of growing importance in oncology for targets like CDK12/13 and other kinases with solvent-exposed cysteines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.